molecular formula C9H6Cl2N4O3S B098207 Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- CAS No. 16110-89-7

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-

Cat. No. B098207
CAS RN: 16110-89-7
M. Wt: 321.14 g/mol
InChI Key: JDBGDMZILOWAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of triazine and is commonly referred to as DCTA. The compound has been studied for its various applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] is not fully understood. However, it is believed to act as a coupling agent by activating carboxylic acids and amines. The compound is also believed to have antiviral, antibacterial, and antifungal properties due to its ability to inhibit the growth of microorganisms.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] are not well studied. However, it has been reported to have low toxicity and is relatively safe to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] in laboratory experiments include its ease of synthesis, low toxicity, and wide range of applications. However, its limitations include its instability in aqueous solutions and its limited solubility in organic solvents.

Future Directions

There are several future directions for the study of Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-]. One area of research could be the development of new coupling agents with improved properties. Another area of research could be the study of the compound's antiviral, antibacterial, and antifungal properties. Additionally, the compound could be studied for its potential applications in the field of catalysis and organic synthesis.
Conclusion:
In conclusion, Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] is a widely used chemical compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] involves the reaction of 4,6-dichloro-1,3,5-triazine with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid. The product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino-] is widely used in scientific research for various applications. It is commonly used as a coupling agent in peptide synthesis. It is also used as a reagent in the synthesis of nucleotides, amino acids, and other organic compounds. The compound has been studied for its antiviral, antibacterial, and antifungal properties. It has also been used as a catalyst in various chemical reactions.

properties

IUPAC Name

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGDMZILOWAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066012
Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
Source EPA DSSTox
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Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-

CAS RN

16110-89-7
Record name 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
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Record name 4-(2,4-Dichloro-1,3,5-triazinylamino)benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
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Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
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Record name N-(4,6-dichloro-1,3,5-triazin-2-yl)sulphanilic acid
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Record name 2,6-DICHLORO-4-(4-SULFOANILINO)-S-TRIAZINE
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Record name 4-(2,4-DICHLORO-1,3,5-TRIAZINYLAMINO)BENZENESULFONIC ACID
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